Diazanium;2-dodecoxysulfonylbutanedioate
Description
Diazanium;2-dodecoxysulfonylbutanedioate is an ammonium (diazanium) salt of a sulfonated butanedioate (succinate) derivative. Its structure comprises a dodecoxy (C₁₂H₂₅O-) chain linked to a sulfonyl group (-SO₂-) and a butanedioate (succinate) backbone, with two ammonium (NH₄⁺) counterions. The IUPAC name reflects its substituents: the diazanium cation (N₂H₅⁺ or (NH₄⁺)₂) and the sulfonated carboxylate anion .
This compound is hypothesized to function as a surfactant or emulsifier due to its amphiphilic structure, combining a hydrophobic dodecoxy chain with hydrophilic sulfonate and carboxylate groups. Such properties are common in sulfosuccinates and sulfonates, which are widely used in industrial and pharmaceutical applications .
Properties
Molecular Formula |
C16H36N2O7S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
diazanium;2-dodecoxysulfonylbutanedioate |
InChI |
InChI=1S/C16H30O7S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-23-24(21,22)14(16(19)20)13-15(17)18;;/h14H,2-13H2,1H3,(H,17,18)(H,19,20);2*1H3 |
InChI Key |
SARYDYBBHOGYLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)C(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazanium;2-dodecoxysulfonylbutanedioate typically involves the diazotization of an aromatic amine followed by the introduction of the dodecoxysulfonylbutanedioate group. The reaction conditions often require a strong acid, such as hydrochloric acid, and a nitrite source, such as sodium nitrite, to form the diazonium salt. The subsequent reaction with the dodecoxysulfonylbutanedioate group can be facilitated by various coupling agents and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Diazanium;2-dodecoxysulfonylbutanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the diazonium group into an amine or other functional groups.
Substitution: The diazonium group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, cyanides, hydroxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds .
Scientific Research Applications
Diazanium;2-dodecoxysulfonylbutanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a linker for targeted therapies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Diazanium;2-dodecoxysulfonylbutanedioate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophiles, to form covalent bonds and modify the properties of the target molecules. The pathways involved in these reactions are influenced by the specific functional groups present in the compound and the reaction conditions .
Comparison with Similar Compounds
Sodium Dioctyl Sulfosuccinate (Docusate Sodium)
Structure : C₂₀H₃₇NaO₇S
Properties :
Comparison :
- Alkyl Chain: Diazanium;2-dodecoxysulfonylbutanedioate has a longer dodecoxy chain (C₁₂ vs.
- Counterion : Ammonium (NH₄⁺) vs. sodium (Na⁺). Ammonium salts may exhibit pH-sensitive stability, releasing NH₃ under alkaline conditions .
| Property | This compound | Docusate Sodium |
|---|---|---|
| Molecular Formula | (NH₄)₂C₁₆H₂₈O₇S | C₂₀H₃₇NaO₇S |
| Molecular Weight | ~438 g/mol (estimated) | 444.56 g/mol |
| Alkyl Chain Length | C₁₂ | C₈ |
| Key Applications | Potential surfactant, emulsifier | Laxative, emulsifier |
| Solubility | Moderate in water (inferred) | High |
Diammonium Dodecylbenzenesulfonate
Structure : (NH₄)₂C₁₈H₂₉O₆S₂
Properties :
Comparison :
- Backbone : this compound uses a succinate backbone, while dodecylbenzenesulfonate employs a benzene ring. The former may offer biodegradability advantages.
- Functionality : Both act as surfactants, but the succinate derivative could exhibit lower toxicity due to metabolic pathways for carboxylate groups .
Ammonium Hexachloroosmate(IV)
Structure : (NH₄)₂OsCl₆
Properties :
Comparison :
- Chemical Class : While both contain diazanium, hexachloroosmate is a coordination complex with transition metals, unlike the organic sulfonate derivative.
- Reactivity : The target compound is less reactive toward redox processes but more suited for surface-active roles.
Key Research Findings
Surfactant Performance : Longer alkyl chains (e.g., C₁₂) in sulfonates reduce CMC by enhancing hydrophobic interactions, as seen in docusate derivatives .
pH Sensitivity : Ammonium-based salts may decompose under acidic conditions, releasing NH₃ and altering solution pH, unlike sodium salts .
Biodegradability : Succinate-based surfactants are generally more biodegradable than benzenesulfonates due to enzymatic cleavage of ester groups .
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